molecular formula C9H7ClN2O2 B13030199 6-chloro-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 10320-59-9

6-chloro-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B13030199
CAS No.: 10320-59-9
M. Wt: 210.62 g/mol
InChI Key: GOTXIRJVBCFOCM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

6-chloro-1-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an antitumor and anticonvulsant agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the chloro and methyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

10320-59-9

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14)

InChI Key

GOTXIRJVBCFOCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)NC1=O

Origin of Product

United States

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